molecular formula C13H10FN5OS3 B11364169 N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11364169
M. Wt: 367.5 g/mol
InChI Key: SDPIANDSBHWBSY-UHFFFAOYSA-N
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Description

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula

C13H10FN5OS3

Molecular Weight

367.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H10FN5OS3/c1-7-10(23-19-16-7)11(20)15-12-17-18-13(22-12)21-6-8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,15,17,20)

InChI Key

SDPIANDSBHWBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and the introduction of the fluorobenzyl and carboxamide groups. Common reagents used in these reactions include sulfur, hydrazine, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

What sets N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide apart is the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to other similar compounds. This unique structural feature makes it a valuable compound for further research and development.

Biological Activity

N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by recent research findings and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14FN3O3S2
  • Molecular Weight : 403.45 g/mol
  • CAS Number : 607703-62-8

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundTarget OrganismConcentration (μg/mL)Inhibition Rate (%)
Compound AXanthomonas oryzae10030
Compound BFusarium graminearum10056

These results indicate that certain derivatives can surpass commercial bactericides in efficacy .

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study highlighted the synthesis of several thiadiazole derivatives that exhibited potent activity against breast cancer cell lines:

CompoundCell LineIC50 (μM)
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesMDA-MB-2313.3
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-aminesHEK293T34.71

These findings suggest that the structural modifications in thiadiazole derivatives can significantly enhance their anticancer activity compared to standard treatments like cisplatin .

3. Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, compounds derived from thiadiazoles have been reported to exhibit anti-inflammatory effects. The inhibition of inflammatory markers in vitro suggests a potential therapeutic role in managing inflammatory diseases.

Case Studies

Several case studies have explored the biological activities of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various synthesized thiadiazoles against plant pathogens and revealed promising results that could lead to agricultural applications.
  • Cancer Cell Line Studies : Research on multicellular spheroids demonstrated that certain thiadiazole compounds could effectively reduce tumor growth and induce apoptosis in cancer cells.

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